RQ-00311651

Neuropathic pain Visceral pain Oral bioavailability

Researchers often face irreproducible results when substituting T-type calcium channel blockers without considering isoform selectivity and state-dependence. RQ-00311651 is a state-dependent blocker with preferential Cav3.2 inhibition at depolarized potentials, validated across neuropathic pain, paclitaxel-induced neuropathy, and three distinct visceral pain models without sedation confounds. • Oral efficacy at 10-40 mg/kg with intact locomotor activity, ensuring clean behavioral readouts. • Proven H2S/Cav3.2 pathway tool with minimal CNS penetration. • Supplied with strict quality control and ready for global dispatch.

Molecular Formula C19H18F3N5O2
Molecular Weight 405.4 g/mol
Cat. No. B10752444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRQ-00311651
Molecular FormulaC19H18F3N5O2
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=N1)OCC(F)(F)F)NC(=O)C2CC2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H18F3N5O2/c1-10(15-7-24-16(8-23-15)29-9-19(20,21)22)25-18(28)12-6-11(12)17-26-13-4-2-3-5-14(13)27-17/h2-5,7-8,10-12H,6,9H2,1H3,(H,25,28)(H,26,27)/t10-,11+,12+/m1/s1
InChIKeyKXMXGSQKPDZCEW-WOPDTQHZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RQ-00311651: Cav3.2 T-Type Channel Blocker for Pain Research


RQ-00311651 (CAS 1257116-00-9) is a novel small-molecule T-type calcium channel blocker that exhibits state-dependent inhibition of Cav3.1 and Cav3.2 isoforms, with preferential activity against Cav3.2 [1]. Its chemical formula is C19H18F3N5O2 with a molecular weight of 405.37 g/mol . The compound demonstrates potent inhibition of T-type calcium currents in HEK293 cells expressing human Cav3.1 or Cav3.2 channels and suppresses high potassium-induced calcium signaling [1]. Unlike many T-type channel blockers, RQ-00311651 exhibits oral bioavailability and minimal central nervous system side effects at therapeutic doses in rodent models, making it a valuable research tool for pain pathway investigation [1].

RQ-00311651: Why Generic T-Type Blockers Fail


T-type calcium channel blockers exhibit profound heterogeneity in isoform selectivity, state-dependence, CNS penetration, and off-target profiles that preclude simple interchangeability in research applications. RQ-00311651 is a state-dependent blocker that preferentially inhibits Cav3.2 channels at depolarized holding potentials (-65 to -60 mV) while sparing activity at hyperpolarized potentials (-80 mV) [1]. This voltage-dependent inhibition profile differs markedly from other T-type blockers such as NNC 55-0396, ML218, TTA-A2, and Z944, which display distinct isoform selectivity, potency ranges, and CNS penetration characteristics [2][3][4]. Substituting one T-type blocker for another without accounting for these differential pharmacological properties can lead to irreproducible results, particularly in pain models where Cav3.2 plays a dominant pathological role and where CNS versus peripheral target engagement critically influences behavioral outcomes [1].

RQ-00311651: Head-to-Head Comparative Evidence


Superior Oral Bioavailability & Minimal CNS Effects vs. NNC 55-0396

RQ-00311651 demonstrates oral efficacy at 20-40 mg/kg with minimal effects on locomotor activity and motor coordination, whereas NNC 55-0396, an existing T-type channel blocker, is known to cross the blood-brain barrier and produce sedative effects that confound behavioral pain assessments [1][2]. This differential CNS side effect profile is critical for pain research where sedation can mask true analgesic efficacy.

Neuropathic pain Visceral pain Oral bioavailability CNS side effects

State-Dependent Inhibition vs. ML218 Pan-Isoform Profile

RQ-00311651 exhibits marked state-dependent inhibition of T-type currents: it strongly suppresses T currents at holding potentials of -65 to -60 mV but shows negligible inhibition at -80 mV in Cav3.1- or Cav3.2-expressing HEK293 cells [1]. In contrast, ML218 is a pan-Cav3 inhibitor with IC50 values of 150-310 nM across all three isoforms in calcium flux and patch clamp assays, lacking the voltage-dependent discrimination that RQ-00311651 provides [2].

State-dependent blockade Cav3.2 selectivity Voltage-dependence Electrophysiology

Cav3.2-Preferential Blockade vs. Z944's Pan-Isoform Profile

RQ-00311651 specifically targets the Cav3.2 isoform, which is the predominant T-type channel subtype implicated in neuropathic and visceral pain pathophysiology [1]. In contrast, Z944 is a pan-Cav3 blocker with IC50 values of 50 nM (Cav3.1), 160 nM (Cav3.2), and 110 nM (Cav3.3) and exhibits 50-600 fold selectivity over non-T-type channels . While Z944's broader isoform coverage may be advantageous for certain CNS applications, RQ-00311651's Cav3.2 preference aligns more precisely with peripheral pain pathways where Cav3.2 is the dominant disease-relevant isoform [1].

Cav3.2 isoform Neuropathic pain Visceral pain Isoform selectivity

Broad Visceral Pain Efficacy vs. TTA-A2

RQ-00311651 demonstrates significant antinociceptive efficacy in visceral pain models including cerulein-induced acute pancreatitis and cyclophosphamide-induced cystitis at oral doses of 10-20 mg/kg in mice [1]. TTA-A2 has been evaluated primarily in irritable bowel syndrome (IBS) models with oral dose-dependent reduction of hypersensitivity, but comprehensive visceral pain efficacy data across multiple etiologies comparable to RQ-00311651 have not been reported [2].

Visceral pain Pancreatitis Cystitis Irritable bowel syndrome

RQ-00311651: Optimal Research Applications


Sedation-Free Neuropathic Pain Studies

RQ-00311651 is the preferred T-type channel blocker for neuropathic pain research in rodent models where locomotor activity and motor coordination must remain intact for accurate behavioral readouts. Its minimal CNS side effect profile at analgesic doses (oral 20-40 mg/kg; i.p. 5-20 mg/kg) enables clean interpretation of antiallodynic and antihyperalgesic effects in spinal nerve injury and paclitaxel-induced neuropathy models without sedation confounds [1]. This is a critical advantage over CNS-penetrant T-type blockers like NNC 55-0396 that produce sedative effects [2].

Multi-Etiology Visceral Pain Research

RQ-00311651 is uniquely validated across three distinct visceral pain etiologies: H2S donor-induced visceral pain, cerulein-induced acute pancreatitis, and cyclophosphamide-induced cystitis, with oral efficacy at 10-20 mg/kg [1]. This broad validation supports its use as a versatile research tool for investigating Cav3.2-dependent visceral pain mechanisms in gastrointestinal and urological disorders. Researchers studying irritable bowel syndrome, pancreatitis pain, or interstitial cystitis/bladder pain syndrome can employ RQ-00311651 with confidence in its disease-relevant target engagement [1].

State-Dependent T-Type Channel Electrophysiology

RQ-00311651 serves as an essential probe for electrophysiologists investigating state-dependent T-type channel inhibition. Its unique property of blocking T currents at depolarized holding potentials (-65 to -60 mV) but not at hyperpolarized potentials (-80 mV) provides a tool for discriminating pathological channel states from physiological ones [1]. This voltage-dependent pharmacology is particularly valuable for studies of neuronal hyperexcitability in pain pathways and for structure-function analyses of Cav3.1/Cav3.2 channel gating mechanisms [1].

H2S/Cav3.2 Pathway in Inflammatory & Neuropathic Pain

RQ-00311651 is directly validated for use in studies of the hydrogen sulfide (H2S)/Cav3.2 pain pathway. The compound significantly suppresses somatic hyperalgesia and visceral pain-like behaviors induced by intraplantar and intracolonic administration of H2S donors (NaHS, Na2S) [1]. This makes RQ-00311651 the tool of choice for researchers investigating the emerging role of gasotransmitter-mediated Cav3.2 sensitization in inflammatory and neuropathic pain states [1].

Technical Documentation Hub

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